2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene
Overview
Description
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a butene chain
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target themitochondrial complex III , which plays a crucial role in the electron transport chain and ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughelectrostatic interactions influenced by the trifluoromethyl group .
Biochemical Pathways
If it targets the mitochondrial complex iii as suggested, it could potentially affect theelectron transport chain and disrupt ATP production, leading to downstream effects on cellular energy metabolism .
Result of Action
If it acts on the mitochondrial complex III, it could potentially lead to a decrease in ATP production, affecting cellular energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 2-chloro-4-fluoromethylbenzene with appropriate reagents to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene is unique due to its combination of a chloro group, a trifluoromethyl group, and a butene chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVXGCOMAVZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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